N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine
Description
This compound features a benzene-1,4-diamine core substituted with a phenyl group at one amine and a complex cyclohepta[c]furan-derived moiety at the other. The cyclohepta[c]furan ring is a seven-membered fused system with a furan oxygen atom and substituents including 4-ethoxyphenyl (position 6), methoxy (position 8), and methyl groups (positions 1 and 3). The (4E)-ylidene group introduces a conjugated double bond, influencing electronic properties and stereochemistry.
Properties
Molecular Formula |
C32H30N2O3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-[[6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]amino]-N-phenylaniline |
InChI |
InChI=1S/C32H30N2O3/c1-5-36-28-17-11-23(12-18-28)24-19-29(31-21(2)37-22(3)32(31)30(20-24)35-4)34-27-15-13-26(14-16-27)33-25-9-7-6-8-10-25/h6-20,33H,5H2,1-4H3 |
InChI Key |
PULISYDZMFHFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)NC4=CC=CC=C4)C5=C(OC(=C5C(=C2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of N1-[(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and biological activities of the target compound with analogs from the evidence:
Key Comparisons
Electronic and Steric Effects
- Steric Bulk : The cyclohepta[c]furan ring introduces significant steric hindrance, which may reduce binding flexibility compared to simpler cyclohexane or benzene derivatives (e.g., N,N,N’,N’-Tetramethyl-1,4-phenylenediamine) .
Hydrogen Bonding and Interactions
- The methoxy and ethoxy groups in the target compound act as hydrogen-bond acceptors, similar to acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine . However, the lack of hydrogen-bond donors (unlike N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine, which has NH groups) may limit interactions with polar biological targets .
Research Findings and Hypotheses
- Structural Uniqueness : The cyclohepta[c]furan ring in the target compound is rare among diamines, offering a rigid scaffold for designing selective inhibitors or optoelectronic materials.
- Biological Hypotheses : Based on and , the target compound may interact with cytochrome P450 enzymes or DNA via intercalation, though experimental validation is needed .
Biological Activity
The compound N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound's chemical formula is , characterized by a complex structure that includes a cycloheptafuran core and multiple aromatic substituents. The presence of methoxy and ethoxy groups enhances its lipophilicity, which may influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Cyclohepta[c]furan |
| Functional Groups | Ethoxy, methoxy, amine |
| Molecular Weight | 502.60 g/mol |
| LogP (octanol-water partition) | Indicates lipophilicity |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis was confirmed via flow cytometry.
Antimicrobial Activity
The compound also showed promising antimicrobial activity against several pathogenic bacteria and fungi. In particular, it was effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Antifungal Assay Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M phase.
- Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
